molecular formula C12H13N3O2 B11874140 6-Ethyl-4-hydroxyquinoline-3-carbohydrazide

6-Ethyl-4-hydroxyquinoline-3-carbohydrazide

Cat. No.: B11874140
M. Wt: 231.25 g/mol
InChI Key: BKBKHTYWXXWHDJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-4-hydroxyquinoline-3-carbohydrazide typically involves the reaction of 6-ethyl-4-hydroxyquinoline-3-carboxylic acid with hydrazine hydrate under reflux conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and automated purification systems to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-4-hydroxyquinoline-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Ethyl-4-hydroxyquinoline-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Ethyl-4-hydroxyquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit HIV-1 integrase, an enzyme crucial for viral replication. The compound binds to the active site of the enzyme, preventing the integration of viral DNA into the host genome . This mechanism highlights its potential as an antiviral agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-4-hydroxyquinoline-3-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

6-ethyl-4-oxo-1H-quinoline-3-carbohydrazide

InChI

InChI=1S/C12H13N3O2/c1-2-7-3-4-10-8(5-7)11(16)9(6-14-10)12(17)15-13/h3-6H,2,13H2,1H3,(H,14,16)(H,15,17)

InChI Key

BKBKHTYWXXWHDJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NC=C(C2=O)C(=O)NN

Origin of Product

United States

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